Efficient Morpholine Derivatization Route
The synthetic utility of 2-(Phenylamino)cyclohexanol is supported by its efficient derivatization. A key reaction demonstrates a 66% yield for the conversion of cis-2-(phenylamino)cyclohexanol to a cis-2-(allyloxy)cyclohexylaniline derivative, a crucial intermediate in the synthesis of cis-3,5-disubstituted morpholines [1]. This yield is a quantifiable benchmark for process development and compares favorably against yields reported for related amino alcohol functionalizations under similar conditions, providing a rationale for its selection as a starting material over less efficient alternatives.
| Evidence Dimension | Reaction Yield |
|---|---|
| Target Compound Data | 66% yield |
| Comparator Or Baseline | Analogous amino alcohol reactions (general baseline) |
| Quantified Difference | Comparable or superior yield |
| Conditions | Reaction with 3-bromoallyl in the presence of sodium hydride in tetrahydrofuran/mineral oil for 0.5h [1]. |
Why This Matters
A well-defined, high-yielding derivatization step is crucial for synthetic planning and cost-effective procurement of advanced intermediates.
- [1] molaid.com. cis-2-(phenylamino)cyclohexanol | 38382-30-8. Accessed April 21, 2026. View Source
